N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Description
N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation .
- Application : Scientific opinions have evaluated the safety of related compounds, such as 5-chloro-2-methyl-2H-isothiazol-3-one. While this specific compound has not been directly studied, its structural features suggest potential antimicrobial or preservative properties .
- Application : Researchers have isolated related benzylated alkamides from the roots of Lepidium meyenii (maca). For example, N-(3-methoxybenzyl)hexadec-9Z-enamide was identified, along with a known analogue. These compounds were evaluated for cytotoxicity against human cancer cell lines .
- Application : Symmetrical bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and evaluated as inhibitors of human soluble epoxide hydrolase. While not directly studied, this compound’s structural motif could be explored for similar purposes .
Catalytic Protodeboronation for Alkene Hydromethylation
Biocidal Properties
Natural Product Isolation
Epoxide Hydrolase Inhibition
properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-14(2)16-4-6-17(7-5-16)26-22(29)13-28-11-10-21-19(12-28)24(30)18-8-9-20(25)15(3)23(18)27-21/h4-9,14H,10-13H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVIJBLLNNHULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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